![molecular formula C12H10ClNO3 B2811329 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole CAS No. 941235-02-5](/img/structure/B2811329.png)
3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole
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Overview
Description
The compound is a derivative of benzodioxin, which is a type of organic compound that contains a benzene ring fused to a dioxin ring . The presence of the oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, could potentially impart unique chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings . The benzodioxin ring system is a fused ring system incorporating both oxygen and carbon atoms, while the oxazole ring contains both nitrogen and oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl and oxazole groups . These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthetic Chemistry Applications
The synthesis and functionalization of oxazole derivatives, including 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole, play a crucial role in synthetic chemistry. These compounds serve as key intermediates in the preparation of a wide range of heterocyclic compounds. For instance, the synthesis methods and transformations of oxazole and benzoxazine derivatives are critical for developing new chemical entities with potential applications in medicinal chemistry and material science (Sainsbury, 1991).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTBRPUIOSIKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole |
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